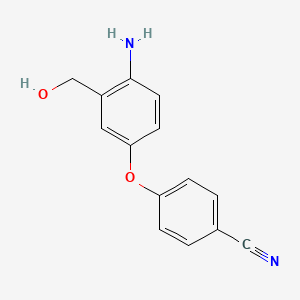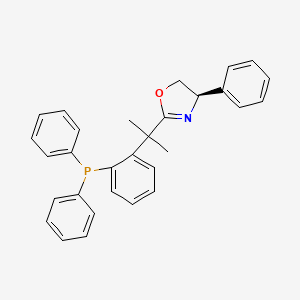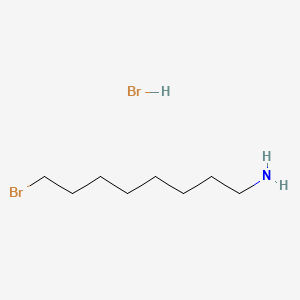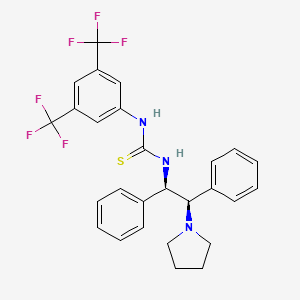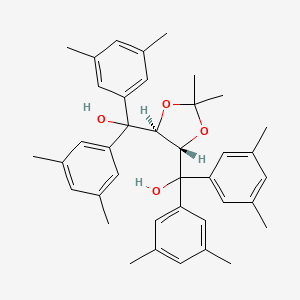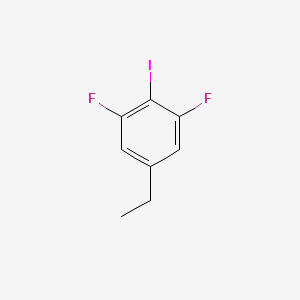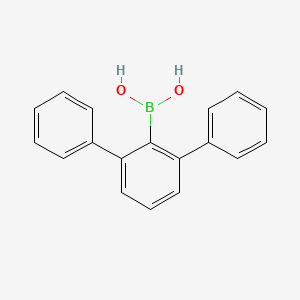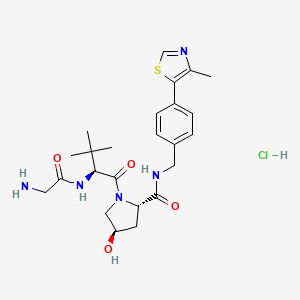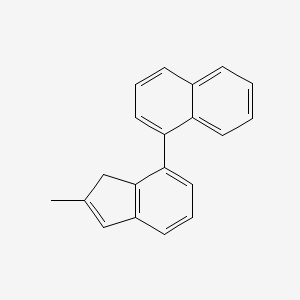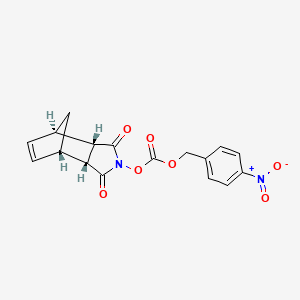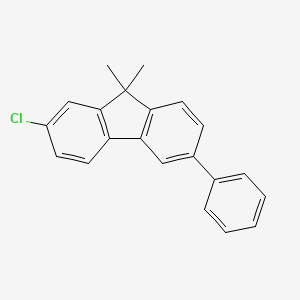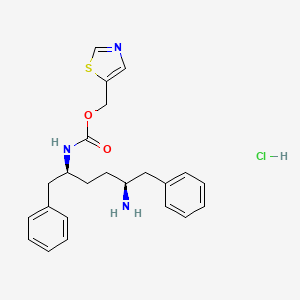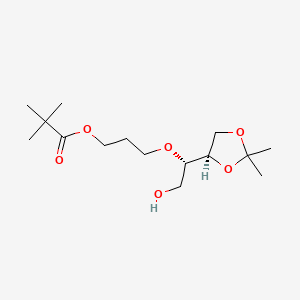
3-((S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a dioxolane ring, a hydroxyethoxy group, and a pivalate ester, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyethoxy Group: This step involves the reaction of the dioxolane intermediate with an epoxide, such as ethylene oxide, in the presence of a base to form the hydroxyethoxy group.
Esterification with Pivalic Acid: The final step is the esterification of the hydroxyethoxy intermediate with pivalic acid (trimethylacetic acid) using a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or hydroxyethoxy sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological macromolecules, while the pivalate ester can undergo hydrolysis to release active metabolites. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl acetate
- 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl butyrate
- 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl valerate
Uniqueness
The uniqueness of 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the pivalate ester, in particular, enhances its stability and lipophilicity compared to similar compounds with different ester groups.
Propiedades
IUPAC Name |
3-[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethoxy]propyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6/c1-14(2,3)13(17)19-8-6-7-18-11(9-16)12-10-20-15(4,5)21-12/h11-12,16H,6-10H2,1-5H3/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGZWBAPLPDLEP-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(CO)OCCCOC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H](CO)OCCCOC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole](/img/structure/B8263286.png)
